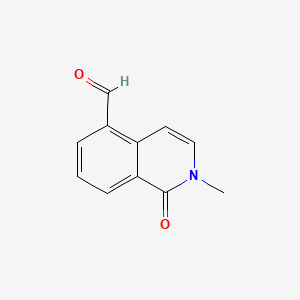

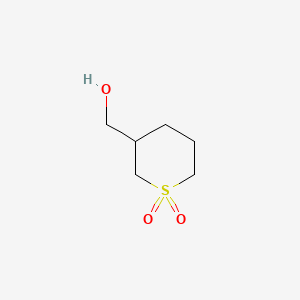

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

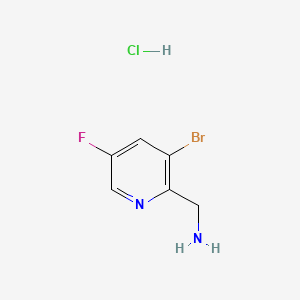

“(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol” is a chemical compound with the molecular formula C6H12O3S . It has an average mass of 164.223 Da and a monoisotopic mass of 164.050720 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³ and a boiling point of 376.1±15.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.9 mmHg at 25°C, and it has an enthalpy of vaporization of 72.2±6.0 kJ/mol . The flash point is 181.2±20.4 °C . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

Methanol Synthesis and Applications

Methanol, a fundamental chemical with versatile applications, is manufactured in vast quantities annually. It is considered a clean-burning fuel with potential future uses in power generation and transportation, owing to its low emissions and ability to be produced from CO-rich gas during periods of low power demand (Cybulski, 1994). Additionally, methanol serves as a marker for assessing the condition of solid insulation in power transformers, highlighting its utility in monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Hydrogen Production

The thermochemical conversion of methanol to hydrogen is a critical area of research, aiming at the development of a hydrogen-methanol economy. This process involves various production pathways, including steam reforming and partial oxidation, with copper-based catalysts being a popular choice for their high activity. The review discusses the advancements in catalyst development and reactor technology to enhance hydrogen production efficiency (García et al., 2021).

Methanol as an Alternative Fuel

Research into the use of methanol as an alternative fuel for internal combustion engines has identified potential environmental benefits. Methanol-gasoline blends can improve engine performance and reduce emissions compared to traditional fuels. High alcohol additives are investigated to optimize the blends, addressing issues like phase separation and corrosion (Bharath & V. Arul Mozhi Selvan, 2021).

Environmental and Catalytic Studies

Methanotrophs, bacteria that utilize methane as their sole carbon source, have been explored for their potential in environmental applications and biotechnological processes. These bacteria can convert methane into valuable products like methanol, demonstrating the environmental benefits of using methane as a carbon source (Strong et al., 2015).

Propriétés

IUPAC Name |

(1,1-dioxothian-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c7-4-6-2-1-3-10(8,9)5-6/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVZGMLAPLYHOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-12-5 |

Source

|

| Record name | 3-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)